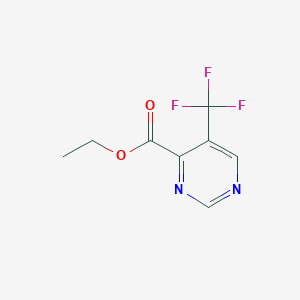

Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate

CAS No.:

Cat. No.: VC16490503

Molecular Formula: C8H7F3N2O2

Molecular Weight: 220.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7F3N2O2 |

|---|---|

| Molecular Weight | 220.15 g/mol |

| IUPAC Name | ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate |

| Standard InChI | InChI=1S/C8H7F3N2O2/c1-2-15-7(14)6-5(8(9,10)11)3-12-4-13-6/h3-4H,2H2,1H3 |

| Standard InChI Key | ZHCPAONKTWUDKB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NC=NC=C1C(F)(F)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. Key substituents include:

-

Trifluoromethyl (-CF₃) at position 5: Enhances metabolic stability and lipophilicity, common in drug design .

-

Ethyl ester (-COOEt) at position 4: Provides a handle for further functionalization via hydrolysis or transesterification .

The SMILES notation (O=C(C1=NC=NC=C1C(F)(F)F)OCC) confirms the connectivity, while the molecular formula C₈H₇F₃N₂O₂ yields a molecular weight of 220.15 g/mol .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇F₃N₂O₂ |

| Molecular Weight | 220.15 g/mol |

| CAS Number | 1806545-85-6 |

| SMILES | O=C(C1=NC=NC=C1C(F)(F)F)OCC |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility (Water) | Low (estimated <1 mg/mL) |

Synthesis and Manufacturing

Industrial-Scale Production

Large-scale manufacturing likely employs continuous flow reactors to optimize yield and purity. Key challenges include:

-

Managing exothermic reactions due to the -CF₃ group’s reactivity.

-

Minimizing byproducts like regioisomers or dehalogenated compounds .

Applications in Medicinal Chemistry

Role as a Building Block

Ethyl 5-(trifluoromethyl)pyrimidine-4-carboxylate is a precursor to biologically active molecules. For instance:

-

AP-1/NF-κB Inhibitors: Analogues with modified amino groups at position 2 exhibit potent inhibition of transcriptional activators implicated in inflammation and cancer . In one study, ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))-N-methylamino]-4-(trifluoromethyl)pyrimidine-5-carboxylate showed IC₅₀ values <1 µM in Jurkat T-cells .

-

Antiviral Agents: Pyrimidine derivatives with -CF₃ substituents demonstrate activity against RNA viruses by interfering with viral polymerase.

Structure-Activity Relationships (SAR)

-

Electron-Withdrawing Groups: The -CF₃ group at position 5 enhances binding affinity to hydrophobic enzyme pockets .

-

Ester Flexibility: The ethyl ester balances solubility and metabolic stability, allowing prodrug strategies .

Comparison with Related Compounds

Table 2: Structural and Functional Comparisons

Key trends:

-

Positional Effects: Moving the -CF₃ group from C4 to C5 alters electronic distribution, affecting target selectivity .

-

Substituent Reactivity: Chloro groups (C2) enable cross-coupling reactions, whereas hydroxy groups (C2) facilitate hydrogen bonding .

Future Directions

-

Exploration of Catalytic Asymmetric Synthesis: To access enantiomerically pure derivatives for chiral drug development.

-

In Vivo Efficacy Studies: Evaluating pharmacokinetics and toxicity profiles of lead compounds derived from this scaffold .

-

Computational Modeling: QSAR studies to optimize substituent patterns for enhanced bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume